![molecular formula C18H16F2N2O2 B6539250 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide CAS No. 1060332-06-0](/img/structure/B6539250.png)
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide (N-CP-DFB) is a novel, biologically active compound that has been studied extensively in the field of medicinal chemistry. It is a cyclopropyl-substituted amide derivative of difluorobenzamide, and its structure has been used for the synthesis of a number of related compounds. Its biological activity has been studied in a variety of systems, including cell culture, animal models, and in vitro assays.
Scientific Research Applications
- F5097-0805 derivatives have been synthesized and evaluated for their antimicrobial properties. In vitro studies demonstrated promising activity against both Gram-positive and Gram-negative bacterial species and fungal strains .
- F5097-0805 derivatives were tested against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Compounds d6 and d7 exhibited significant anticancer effects .
- Electromyography (EMG) is a technique that records electrical activity from skeletal muscles. F5097-0805 could be explored as a control signal for interfacing with orthotic or prosthetic devices in rehabilitation .
- Indole derivatives, including F5097-0805, have been investigated for their antitubercular activity. These compounds may offer new avenues for treating tuberculosis .
Antimicrobial Activity
Antiproliferative and Anticancer Activity
Neuromuscular Applications
Therapeutic Agents for Tuberculosis
properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-8-3-12(10-16(15)20)18(24)22-14-4-1-11(2-5-14)9-17(23)21-13-6-7-13/h1-5,8,10,13H,6-7,9H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJZVRFIRBGTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.